十二羰基三铁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Triiron dodecacarbonyl has several scientific research applications:

作用机制

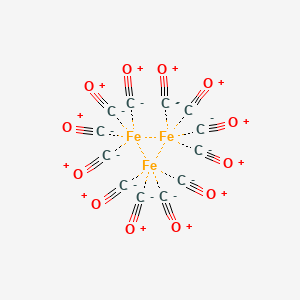

Triiron dodecacarbonyl, also known as Triirondodecacarbonyl or carbon monoxide;iron, is an organoiron compound with the formula Fe3(CO)12 . It is a dark green solid that sublimes under vacuum and is soluble in nonpolar organic solvents .

Target of Action

The primary targets of Triiron dodecacarbonyl are cyclic thioester ligands . The compound interacts with these ligands, leading to various reactions that result in the formation of different complexes .

Mode of Action

Triiron dodecacarbonyl reacts with cyclic thioester ligands, leading to the cleavage of the C-S bond, which is initiated by the coordination of the S atom to the Fe atom . This reaction produces a known diiron complex .

Biochemical Pathways

The reaction of cyclic thioester ligands with Triiron dodecacarbonyl leads to the scission of the C-S bond . The larger the ring size of the ligand, the more diverse are the bond cleavages . This suggests that the compound affects biochemical pathways involving C-S bonds.

Pharmacokinetics

It is known that the compound is a dark green solid that sublimes under vacuum . It is soluble in nonpolar organic solvents, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of the action of Triiron dodecacarbonyl is the formation of different complexes through the cleavage of C-S bonds in cyclic thioester ligands

Action Environment

The action of Triiron dodecacarbonyl is influenced by environmental factors. For instance, the compound sublimes under vacuum and is soluble in nonpolar organic solvents . Additionally, the compound decomposes slowly in air, and thus samples are typically stored cold under an inert atmosphere . These factors can influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Triirondodecacarbonyl is a more reactive source of iron (0) than iron pentacarbonyl

Temporal Effects in Laboratory Settings

Triirondodecacarbonyl is known to decompose to an iron mirror when hot solutions of it are prepared . The solid decomposes slowly in air, and thus samples are typically stored cold under an inert atmosphere

准备方法

Triiron dodecacarbonyl was one of the first metal carbonyl clusters synthesized. It can be obtained from the thermolysis of iron pentacarbonyl (Fe(CO)₅): [ 3 \text{Fe(CO)}_5 \rightarrow \text{Fe}3(\text{CO}){12} + 3 \text{CO} ] Another common synthetic route involves the reaction of iron pentacarbonyl with a base, followed by oxidation of the resulting hydrido cluster with acid : [ 3 \text{Fe(CO)}_5 + (\text{C}_2\text{H}_5)_3\text{N} + \text{H}_2\text{O} \rightarrow [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + 3 \text{CO} + \text{CO}_2 ] [ [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + \text{HCl} + \text{CO} \rightarrow \text{Fe}3(\text{CO}){12} + \text{H}_2 + [(\text{C}_2\text{H}_5)_3\text{NH}]\text{Cl} ]

化学反应分析

Triiron dodecacarbonyl undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different iron carbonyl complexes.

Reduction: The compound can be reduced under specific conditions to yield other iron carbonyl species.

Substitution: Ligands in triirondodecacarbonyl can be substituted with other ligands such as phosphines or thioesters. Common reagents used in these reactions include bases like triethylamine, acids like hydrochloric acid, and various ligands for substitution reactions.

相似化合物的比较

Triiron dodecacarbonyl can be compared with other similar compounds such as:

Triruthenium dodecacarbonyl (Ru₃(CO)₁₂): Similar in structure but contains ruthenium instead of iron.

Triosmium dodecacarbonyl (Os₃(CO)₁₂): Another analogous compound with osmium atoms.

Iron pentacarbonyl (Fe(CO)₅): A simpler iron carbonyl compound with five CO ligands. Triiron dodecacarbonyl is unique due to its triangular structure and the specific reactivity of its iron atoms, making it a valuable compound in various chemical applications.

属性

IUPAC Name |

carbon monoxide;iron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CO.3Fe/c12*1-2;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYRMDDXFDINCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Fe3O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17685-52-8 |

Source

|

| Record name | Dodecacarbonyl iron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the molecular formula and weight of Triirondodecacarbonyl?

A1: The molecular formula of Triirondodecacarbonyl is Fe₃(CO)₁₂. Its molecular weight is 391.85 g/mol.

Q2: How can spectroscopic data aid in characterizing Triirondodecacarbonyl?

A2: Spectroscopic techniques like Infrared (IR) spectroscopy and UV-vis spectroscopy offer valuable insights into the structure and bonding of Fe₃(CO)₁₂. [] IR spectroscopy identifies characteristic stretching frequencies of carbonyl (CO) ligands, providing information about the coordination environment of the iron atoms. [, , ] UV-vis spectroscopy reveals electronic transitions within the molecule, offering insights into its electronic structure and reactivity. []

Q3: Can quantum chemical simulations provide information about Triirondodecacarbonyl?

A3: Yes, quantum chemical simulations can be used to investigate the structure and reactivity of Fe₃(CO)₁₂. [] For instance, these simulations can be used to predict the vibrational frequencies of the molecule, which can be compared to experimental IR spectra. [] They can also be used to study the mechanism of reactions involving Fe₃(CO)₁₂. []

Q4: What are the typical reactions Triirondodecacarbonyl participates in?

A4: Fe₃(CO)₁₂ readily undergoes reactions with various ligands, including thiols, disulfides, and selenium or tellurium analogues, to form iron-sulfur cluster complexes. [] It is also known to participate in metal exchange reactions, as observed in its reaction with cyclooctatetraenechromiumtricarbonyl. []

Q5: How does N-methyl-2-pyrrolidone (NMP) influence reactions involving Triirondodecacarbonyl?

A5: NMP acts as an aprotic polar co-solvent and significantly enhances the reaction rate of Fe₃(CO)₁₂ with various ligands. [] Kinetic studies using UV-vis spectroscopy show a tenfold increase in the rate constant for the formation of certain [FeFe] hydrogenase mimics when NMP is present. []

Q6: What is the proposed mechanism for the NMP-mediated enhancement of Triirondodecacarbonyl reactivity?

A6: Research suggests that NMP interacts with Fe₃(CO)₁₂, likely forming a monosubstituted triirondodecacarbonyl (Fe3(CO)11NMP) cluster. [] IR spectroscopy analysis supports the formation of this intermediate. [] Quantum chemical simulations indicate that this interaction disrupts the bridging carbonyl groups (μ-CO) in Fe₃(CO)₁₂, potentially enhancing its reactivity. []

Q7: Does Triirondodecacarbonyl exhibit catalytic activity?

A7: Yes, Fe₃(CO)₁₂ demonstrates catalytic activity in various organic reactions. One notable example is its ability, in combination with indium trichloride (InCl3), to catalyze the selective double hydrosilylation of nitriles using tertiary and secondary silanes. []

Q8: Are there other examples of Triirondodecacarbonyl’s catalytic activity?

A8: Yes, Fe₃(CO)₁₂ can be used to synthesize specific organic compounds. For example, it facilitates the synthesis of methyl 7-oxoheptanoate and methyl 7-oxooctanoate through a nucleophilic acylation reaction with disodium tetracarbonylferrate. [] This reaction involves the use of Fe₃(CO)₁₂ as a starting material to generate the reactive disodium tetracarbonylferrate intermediate. []

Q9: What are the potential applications of Triirondodecacarbonyl and its derivatives?

A9: Fe₃(CO)₁₂ and its derivatives hold promise for various applications. Their ability to form iron-sulfur clusters makes them valuable in mimicking the active sites of [FeFe] hydrogenases, enzymes crucial for hydrogen production and utilization. [] Additionally, their catalytic activity opens avenues for new synthetic routes in organic chemistry. []

Q10: What are the challenges associated with using Triirondodecacarbonyl in practical applications?

A10: One challenge is the sensitivity of Fe₃(CO)₁₂ to air and moisture, which necessitates handling under inert conditions. [, ] Additionally, optimizing reaction conditions and understanding the detailed mechanisms of its reactions are crucial for developing efficient and selective catalytic processes.

Q11: What safety precautions should be taken when handling Triirondodecacarbonyl?

A11: Fe₃(CO)₁₂ should be handled with care as it decomposes into iron and carbon monoxide, a toxic gas, upon heating or exposure to air. [] Appropriate laboratory practices, including the use of a fume hood and personal protective equipment, are crucial when working with this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)

![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)